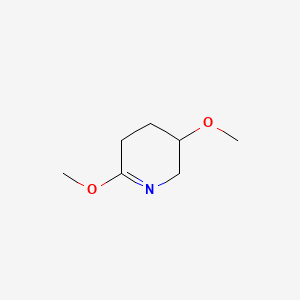
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and a varying degree of hydrogenation. The presence of methoxy groups at the 3 and 6 positions of the ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method is the heating of pentanediamine or its derivatives in the presence of an organic solvent or aqueous solution . This reaction can be further optimized by using catalysts and specific reaction conditions to improve yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into pyridine derivatives.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-tubercular properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It has been shown to modulate various biological pathways, including those involved in inflammation and cancer. The compound’s methoxy groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine is unique due to the presence of methoxy groups at the 3 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyridine derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3,6-dimethoxy-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C7H13NO2/c1-9-6-3-4-7(10-2)8-5-6/h6H,3-5H2,1-2H3 |
InChI Key |
KYXMDLOHHXPNHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(=NC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















